1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene
Description
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene (CAS: 131055-85-1) is a substituted nitroaromatic compound featuring a benzene ring with three distinct functional groups: a fluorine atom at position 1, a nitro group (-NO₂) at position 2, and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at position 3. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The 2-methoxyethoxy chain enhances solubility in polar aprotic solvents, while the nitro and fluorine groups influence reactivity in electrophilic substitution and reduction reactions .
Properties
IUPAC Name |
1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-5-6-15-8-4-2-3-7(10)9(8)11(12)13/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHNFGFHPPSJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-Fluoro-3-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be used to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-Fluoro-3-(2-methoxyethoxy)-2-aminobenzene.
Substitution: 1-(Nucleophile)-3-(2-methoxyethoxy)-2-nitrobenzene.
Oxidation: 1-Fluoro-3-(2-methoxyethoxy)benzaldehyde, 1-Fluoro-3-(2-methoxyethoxy)benzoic acid.
Scientific Research Applications
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases.
Industry: Used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene depends on the specific application and the target molecule. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituent type, position, and electronic effects. Below is a detailed comparison:
Substituent Position and Halogen Variants
- 1,5-Difluoro-3-methoxy-2-nitrobenzene (CAS: 66684-61-5): Similarity: 0.92 . Differences: Contains a methoxy (-OCH₃) group at position 3 and fluorine atoms at positions 1 and 5. Applications: Used in fluorinated drug intermediates due to enhanced metabolic stability .
4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene :
Alkoxy Group Variations
- 1-(Difluoromethoxy)-3-nitrobenzene (CAS: 22236-07-3): Similarity: Features a difluoromethoxy (-OCF₂H) group instead of 2-methoxyethoxy . Properties: The CF₂H group acts as a hydrogen bond donor, enhancing interactions in bioactive molecules . Applications: Common in agrochemicals as a bioisostere for hydroxyl groups .
6-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene (CAS: 123950-47-0) :
Nitro Group Positioning
- 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS: 314298-13-0) :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score | Applications |
|---|---|---|---|---|---|
| 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene | 131055-85-1 | C₉H₁₀FNO₅ | F (1), NO₂ (2), -OCH₂CH₂OCH₃ (3) | 0.88 | Pharmaceutical intermediates |
| 1,5-Difluoro-3-methoxy-2-nitrobenzene | 66684-61-5 | C₇H₅F₂NO₃ | F (1,5), NO₂ (2), -OCH₃ (3) | 0.92 | Fluorinated drug synthesis |
| 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3 | C₇H₅F₂NO₃ | NO₂ (3), -OCF₂H (1) | N/A | Agrochemicals, hydrogen-bonded dimers |
| 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene | N/A | C₉H₁₀BrNO₅ | Br (4), NO₂ (2), -OCH₂CH₂OCH₃ (1) | N/A | Nucleophilic substitution reactions |
| 6-Fluoro-2-(hexafluoropropan-2-yloxy)nitrobenzene | 123950-47-0 | C₉H₄F₇NO₃ | F (6), NO₂ (2), -OC(CF₃)₂H (2) | N/A | High-stability materials |
Key Research Findings
- Electronic Effects : The 2-methoxyethoxy group in this compound donates electron density via oxygen lone pairs, moderating the strong electron-withdrawing effects of the nitro and fluorine groups. This balance facilitates controlled reactivity in Suzuki-Miyaura couplings .
- Bioactivity : Nitroaromatics with alkoxy chains, like 1-(difluoromethoxy)-3-nitrobenzene, exhibit enhanced herbicidal activity due to improved membrane permeability .
- Safety : Brominated analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) require stringent handling due to toxicity risks, whereas fluorine-substituted derivatives are generally safer .
Biological Activity
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₈FNO₃
- Molecular Weight : 185.15 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a fluoro group, a nitro group, and a methoxyethoxy substituent, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect various cellular processes.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, in a study assessing its impact on cancer cell lines, it was found that the compound exhibited significant cytotoxicity with an IC50 value ranging from 10 to 20 µM, depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 12 |
| A549 (lung) | 18 |
These results suggest that this compound may have potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitrobenzene compounds, including this compound, showed promising results against resistant strains of cancer cells. The study reported that modifications to the methoxy group enhanced the compound's potency against tumor cells.
- Enzyme Inhibition : Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways. Specifically, it was shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
-
Nitration Reaction : The starting material, 1-Fluoro-3-(2-methoxyethyl)benzene, undergoes nitration using nitric acid in the presence of sulfuric acid to introduce the nitro group.
- Fluorination : The introduction of the fluorine atom can be achieved via electrophilic fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Research Findings and Future Directions
Recent research has highlighted the potential of this compound as a scaffold for designing new therapeutic agents. Its unique structure allows for modifications that could enhance selectivity and potency against specific biological targets. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To better understand the pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how changes in structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
